

1-methyl-1-cyclohexanemethanamine chemical properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (1-Methylcyclohexyl)methanamine hydrochloride
CAS No.: 1082650-61-0
Cat. No.: B1445693

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Technical Monograph: (1-Methylcyclohexyl)methanamine Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary & Chemical Identity

(1-Methylcyclohexyl)methanamine (CAS: 3913-98-2) is a specialized aliphatic amine characterized by a gem-disubstituted quaternary carbon at the C1 position of a cyclohexane ring. Structurally, it represents a "neopentyl-like" amine scaffold, offering a unique combination of steric bulk, lipophilicity, and metabolic stability.

In drug discovery, this moiety serves as a critical bioisostere for the tert-butyl group or the phenyl ring (as seen in phentermine), providing a saturated, non-aromatic alternative that modulates solubility and receptor fit without the

-stacking interactions of aryl groups.

Chemical Profile

Property	Data	Note
IUPAC Name	(1-Methylcyclohexyl)methanamine	Preferred IUPAC
CAS Number	3913-98-2	
Molecular Formula		
Molecular Weight	127.23 g/mol	
Structure	Cyclohexane ring with -CH and -CH NH at C1	Quaternary C1 center
Predicted Boiling Point	175–185 °C	Based on C8 homologues
pKa (Conjugate Acid)	~10.5	Typical for primary alkylamines
LogP (Predicted)	~2.1	Moderate Lipophilicity
Appearance	Colorless liquid	Amine odor

Structural Analysis & Steric Dynamics

The defining feature of (1-methylcyclohexyl)methanamine is the quaternary carbon at the ring junction. This creates significant steric constraints that dictate both its chemical reactivity and pharmacological binding.

Conformational Locking

Unlike monosubstituted cyclohexanes, which flip between axial and equatorial conformers, the 1,1-disubstitution forces a preference.

- A-Value Competition: The -CH

NH

group is sterically larger than the -CH group.

- Preferred Conformation: The bulkier -CH

NH

group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions, locking the methyl group in the axial position.

- Pharmacological Implication: This "conformational lock" provides a rigid vector for the amine group, reducing the entropic penalty upon binding to a protein target.

The "Neopentyl" Effect

The amine nitrogen is attached to a primary carbon (), which is attached to a quaternary carbon ().

- Nucleophilicity: The nitrogen remains nucleophilic and basic.
- Electrophilic Attack: Reactions occurring at the

-carbon (e.g., if one were to convert the amine to a leaving group for displacement) are severely retarded by the

-quaternary center (neopentyl effect), making this scaffold highly resistant to metabolic degradation via

-oxidation.

Synthetic Methodologies

The synthesis of (1-methylcyclohexyl)methanamine requires constructing the quaternary center before the amine reduction. The most robust pathway involves the

-alkylation of cyclohexanecarbonitrile followed by reduction.

Pathway A: Nitrile Alkylation & Reduction (Recommended)

This route is preferred for its scalability and the availability of cheap starting materials.

Step 1:

-Methylation of Cyclohexanecarbonitrile

- Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.
- Mechanism: Deprotonation of the α -proton generates a tertiary carbanion, which attacks MeI.
- Protocol:
 - Cool THF solution of LDA (1.1 equiv) to $-78\text{ }^{\circ}\text{C}$.
 - Add cyclohexanecarbonitrile dropwise. Stir 1h to form the anion.
 - Add MeI (1.2 equiv) slowly.
 - Warm to RT. Quench with H_2O .
 - Yield: $>90\%$ of 1-methylcyclohexanecarbonitrile (CAS 62718-34-7).

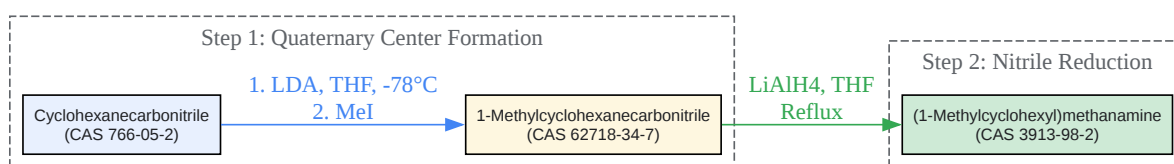
Step 2: Reduction to Amine

- Reagents:
 LiAlH_4 (Lithium Aluminum Hydride), THF or Et_3N .
- Protocol:
 - Suspend

(2.0 equiv) in dry THF under Argon.

- Add 1-methylcyclohexanecarbonitrile dropwise at 0 °C (exothermic).
- Reflux for 4–12 hours to ensure complete reduction of the sterically hindered nitrile.
- Workup (Fieser Method): Cool to 0 °C. Add water (mL), 15% NaOH (mL), water (mL). Filter the granular precipitate.
- Purification: Distillation or conversion to HCl salt.

Pathway B: Visualization



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Caption: Two-step synthesis via nitrile alkylation and reduction, establishing the quaternary carbon prior to amine formation.

Reactivity & Derivatization

Researchers utilizing this amine must account for the steric bulk of the cyclohexane ring adjacent to the methylene group.

Nucleophilicity & Amide Coupling

While the nitrogen is primary, the adjacent quaternary center reduces the rate of nucleophilic attack compared to linear amines (e.g.,

-octylamine).

- **Coupling Reagents:** When coupling with carboxylic acids, use highly active coupling agents like HATU or COMU rather than EDC/NHS to overcome the steric barrier.
- **Acylation:** Reaction with acid chlorides proceeds smoothly in the presence of

or DIPEA.

C(sp³)-H Activation Substrate

Recent studies in organometallic chemistry (e.g., ChemRxiv, 2019) have used derivatives of this amine (specifically picolinamides) as substrates for Palladium-catalyzed C-H activation.

- **Target:** The methyl group at C1.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Mechanism:** The amine acts as a directing group (via a removable auxiliary), allowing Pd to activate the

-methyl C-H bond, enabling the synthesis of complex spiro-cycles or fused ring systems.

Medicinal Chemistry Applications

(1-Methylcyclohexyl)methanamine is a valuable "fragment" in modern drug design, often used to replace:

- **Adamantane groups:** It retains the lipophilic bulk of adamantane (e.g., in rimantadine analogs) but with lower molecular weight and different metabolic properties.
- **Phentermine analogs:** It represents the saturated, non-aromatic bioisostere of the phentermine scaffold (

-dimethylphenethylamine), potentially retaining CNS activity (e.g., NET/DAT transport inhibition) while altering receptor selectivity.
- **Steric Shielding:** The motif is used to protect adjacent functional groups (like amides) from proteolytic cleavage due to the steric shadow cast by the cyclohexane ring.

Comparative Pharmacophore Analysis

Feature	Phentermine (Aryl)	(1-Methylcyclohexyl)methanamine (Alkyl)
Geometry	Planar Phenyl Ring	Chair Cyclohexane (3D)
Electronic	-electron rich	-only (Lipophilic)
Metabolism	Para-hydroxylation possible	Resistant to ring oxidation
Flexibility	Rotatable C-C bond	Rigidified by ring

Safety & Handling

- Hazards: Corrosive (Skin/Eye damage), Flammable liquid.
- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric (carbamate formation).
- PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

References

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- Common Organic Chemistry. "Synthesis of 1-methylcyclohexanecarbonitrile." (General protocols for -alkylation of nitriles). [Link](#)

- Beilstein J. Org. Chem. "Fluorinated cyclohexanes: Synthesis of amine building blocks." Beilstein Journals, 2013. (Describes reduction protocols for substituted cyclohexyl nitriles).

[Link](#)

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Sources

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- To cite this document: BenchChem. [1-methyl-1-cyclohexanemethanamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1445693/docs#1-methyl-1-cyclohexanemethanamine-chemical-properties>]

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